ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
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Description
Ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a useful research compound. Its molecular formula is C20H23N5O5 and its molecular weight is 413.434. The purity is usually 95%.
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Scientific Research Applications
Facile Synthesis and Ring-Opening Reactions
Shimizu et al. (2010) detailed a study on the treatment of ethyl 2-(4-methoxyphenylimino)acetate with specific reactants to yield 4-(tributylstannyl)pyrrolidine-2-carboxylates. This process involved a ring-closing reaction followed by a ring-opening reaction to give homoallylic amines, highlighting a novel synthetic route for compounds with potential applications in medicinal chemistry and organic synthesis Shimizu, M., Ando, H., Shibuya, H., & Hachiya, I. (2010). Facile synthesis and ring-opening of 4-(tributylstannyl)pyrrolidine-2-carboxylates. Heterocycles, 80, 773-778.
Synthesis of Pyrimidinone Derivatives
Ni Shu-jing (2004) reported the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one via catalysis of a strong acidic ion-exchange membrane. This synthesis achieved a high yield under optimal conditions, indicating its efficiency for producing key intermediates for further pharmaceutical applications Ni Shu-jing (2004). Synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-pyrimidin-2(1H)-one by Catalysis of Strong Acidic Ion-exchange Membrane. Fine Chemical Intermediates.
Antimicrobial Activities of Thiazoles
Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activities against bacterial and fungal isolates. This research provides a foundation for the development of new antimicrobial agents based on the modification of ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate derivatives Wardkhan, W. W., Youssef, M., Hamed, F. I., & Ouf, S. (2008). New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities. Journal of The Chinese Chemical Society, 55, 1133-1144.
Properties
IUPAC Name |
ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-4-30-15(26)12-25-18(27)16-17(22(2)20(25)28)21-19-23(10-5-11-24(16)19)13-6-8-14(29-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYCMDGMYIUGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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